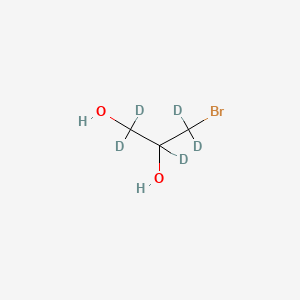

3-Bromopropane-1,2-diol-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBFQOUHOCRXDL-UXXIZXEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CBr)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Br)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromopropane-1,2-diol-d5 for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the properties of 3-Bromopropane-1,2-diol-d5, a deuterated isotopologue of 3-Bromopropane-1,2-diol. This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. It covers the chemical and physical properties, potential synthesis routes, metabolic pathways, and key applications, with a focus on its role as an internal standard in quantitative analysis. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound is the deuterium-labeled form of 3-Bromopropane-1,2-diol.[] The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a valuable tool for various scientific applications, primarily in analytical chemistry. The increased mass of deuterium allows for the differentiation of the labeled compound from its endogenous or unlabeled counterparts in mass spectrometry-based assays. This property is particularly crucial in pharmacokinetic and metabolic studies during drug development, where precise quantification of analytes in complex biological matrices is required. This guide will delve into the core properties and applications of this important analytical standard.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. For comparative purposes, data for the non-deuterated analogue, 3-Bromopropane-1,2-diol, are also included where available.

Table 1: General and Chemical Properties

| Property | This compound | 3-Bromopropane-1,2-diol |

| IUPAC Name | 3-bromo-1,1,2,3,3-pentadeuteriopropane-1,2-diol[2] | 3-bromopropane-1,2-diol[3] |

| Synonyms | 3-Bromo-1,2-propanediol-d5 | α-Bromohydrin, Monobromoglycerol[3] |

| CAS Number | 1246820-48-3[2] | 4704-77-2[3] |

| Molecular Formula | C₃H₂D₅BrO₂[4] | C₃H₇BrO₂[3] |

| Molecular Weight | 160.02 g/mol [2][4] | 154.99 g/mol [3] |

| InChI Key | SIBFQOUHOCRXDL-UXXIZXEISA-N[2] | SIBFQOUHOCRXDL-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | This compound | 3-Bromopropane-1,2-diol |

| Appearance | Clear, colorless to pale yellow oil | Viscous liquid or crystalline solid[5] |

| Boiling Point | Not explicitly available | 72-75 °C @ 0.2 mmHg |

| Density | Not explicitly available | 1.771 g/mL at 25 °C |

| Refractive Index | Not explicitly available | n20/D 1.518 |

| Solubility | Not explicitly available, expected to be similar to the non-deuterated form | Highly soluble in water[5] |

| Storage Temperature | 2-8°C[2] | 2-8°C |

Synthesis and Manufacturing

A potential synthetic pathway involves the ring-opening of a suitable deuterated precursor. One such approach could be adapted from the synthesis of 3-Bromo-1,2-propanediol from 3-oxetanol.[6]

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the ring-opening of a deuterated oxetane precursor.

Materials:

-

3-Oxetanol-d6 (or another suitably deuterated oxetane)

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous solvent (e.g., Dichloromethane-d2)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-oxetanol-d6 in anhydrous dichloromethane-d2.

-

Add triphenylphosphine to the solution and stir until fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of carbon tetrabromide in anhydrous dichloromethane-d2 to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Note: This is a proposed protocol and would require optimization of reaction conditions and purification methods. The use of deuterated solvents and reagents is crucial to maintain the isotopic purity of the final product.

Metabolic Pathway of 3-Halopropane-1,2-diols

The metabolism of 3-halopropane-1,2-diols, including the bromo-analogue, is a critical aspect of its toxicology and pharmacology. Studies have shown that these compounds are metabolized via a common intermediate, glycidol (2,3-epoxypropanol).[7] This epoxide is then detoxified through conjugation with glutathione.

The following diagram illustrates the key steps in this metabolic pathway.

This pathway highlights the formation of a reactive epoxide intermediate, glycidol, which is subsequently detoxified by glutathione conjugation, a common mechanism for eliminating electrophilic compounds.[][8][9][10][11] The resulting mercapturic acid derivative is then readily excreted in the urine.

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for quantitative analysis using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

Role as an Internal Standard

In quantitative bioanalysis, an internal standard is a compound that is added in a known amount to samples, calibration standards, and quality controls. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard because its chemical and physical properties are nearly identical to the analyte of interest (the non-deuterated form). This similarity ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation, thus compensating for any sample loss or matrix effects.

The workflow for using this compound as an internal standard is depicted below.

Experimental Protocol: Quantitative Analysis of 3-Bromopropane-1,2-diol in a Biological Matrix

Objective: To quantify the concentration of 3-Bromopropane-1,2-diol in a biological sample (e.g., plasma) using this compound as an internal standard.

Materials:

-

Biological matrix (e.g., plasma)

-

3-Bromopropane-1,2-diol (analyte standard)

-

This compound (internal standard)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

LC-MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 3-Bromopropane-1,2-diol in a suitable solvent (e.g., methanol).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a series of calibration standards by spiking known concentrations of the analyte stock solution into the blank biological matrix.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To an aliquot of the unknown sample, calibration standard, or QC sample, add a fixed volume of the internal standard stock solution.

-

Perform a protein precipitation by adding a sufficient volume of cold acetonitrile (e.g., 3 volumes).

-

Vortex the samples vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject the reconstituted samples onto the LC-MS system.

-

Separate the analyte and internal standard using a suitable LC column and mobile phase gradient.

-

Detect the analyte and internal standard using the mass spectrometer in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both compounds.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, standards, and QCs.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

-

Safety and Handling

3-Bromopropane-1,2-diol is classified as a corrosive substance that can cause severe skin burns and eye damage. It is essential to handle this compound and its deuterated form in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable tool for researchers and drug development professionals. Its primary utility as a stable isotope-labeled internal standard enables accurate and precise quantification of its non-deuterated counterpart in complex biological matrices, which is a fundamental requirement for pharmacokinetic and metabolism studies. Understanding its properties, potential synthesis, and metabolic fate, as outlined in this guide, is crucial for its effective application in advancing pharmaceutical research and development.

References

- 2. 3-Bromo-1,2-propanediol-d5 | 1246820-48-3 [sigmaaldrich.com]

- 3. 3-Bromo-1,2-propanediol | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. bibliotekanauki.pl [bibliotekanauki.pl]

- 8. Glutathione conjugation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. An enzyme catalysing the conjugation of epoxides with glutathione - PMC [pmc.ncbi.nlm.nih.gov]

- 10. courses.washington.edu [courses.washington.edu]

- 11. Glutathione-Mediated Conjugation of Anticancer Drugs | Encyclopedia MDPI [encyclopedia.pub]

3-Bromopropane-1,2-diol-d5 chemical structure and synthesis.

An In-Depth Technical Guide to 3-Bromopropane-1,2-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and plausible synthetic routes for this compound. This deuterated internal standard is crucial for quantitative analysis in metabolic research and pharmacokinetic studies.

Chemical Identity and Properties

This compound is the deuterium-labeled form of 3-Bromopropane-1,2-diol.[1] The five deuterium atoms are strategically placed on the carbon backbone, providing a distinct mass signature for use in mass spectrometry-based analyses.[2] Its primary application is as an internal standard for quantitative assays (NMR, GC-MS, or LC-MS) of its non-labeled analogue.[3]

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol | [2] |

| Synonyms | 3-Bromo-1,2-propanediol-d5 | [1][3] |

| CAS Number | 1246820-48-3 | [1][2] |

| Molecular Formula | C₃H₂D₅BrO₂ | [3] |

| Molecular Weight | 160.02 g/mol | [2][3] |

| SMILES | [2H]C([2H])(O)C([2H])(O)C([2H])([2H])Br | [2] |

| Purity | >95% (GC) | [2] |

| Storage Temperature | -20°C |[2] |

Synthesis Pathways

Route A: Ring-Opening of a Deuterated Oxetane

A novel and efficient method for synthesizing the non-deuterated compound involves the ring-opening of 3-oxetanol.[4] Treatment with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) under mild conditions selectively achieves the ring-opening to form 3-bromo-1,2-propanediol.[4] To produce the d5 analogue, this reaction would logically start from a deuterated 3-oxetanol precursor.

Route B: Bromination and Hydroxylation of a Deuterated Allyl Precursor

Another established method involves the bromination and dihydroxylation of an allyl compound. For the non-deuterated analogue, allyl bromide is treated with potassium permanganate in the presence of tert-butanol and water, followed by quenching with sodium sulfite.[5] A potential pathway for the d5 variant could involve starting with a fully deuterated allyl alcohol or a similar deuterated three-carbon precursor, followed by bromination and dihydroxylation steps.

Experimental Protocols (Inferred)

The following protocols are based on the synthesis of the non-deuterated 3-Bromopropane-1,2-diol and are presented as plausible methods for adaptation to its deuterated analogue, assuming the availability of the appropriate deuterated starting materials.

Protocol based on Route A: Ring-Opening of 3-Oxetanol-d5

This protocol is adapted from the work of Sun et al. (2013) on the non-deuterated compound.[4]

-

Reaction Setup: To a solution of 3-oxetanol-d5 (1.0 eq) in dichloromethane, add triphenylphosphine (PPh₃, 1.2 eq) and carbon tetrabromide (CBr₄, 1.2 eq).

-

Reaction Conditions: Stir the mixture at a controlled temperature, for instance, warming from 0°C to 30°C, for approximately 2 hours.[4]

-

Workup and Purification: After the reaction is complete (monitored by TLC or GC), concentrate the mixture in vacuo. The resulting residue can then be purified by flash column chromatography on silica gel to yield the final product, this compound. The non-deuterated synthesis reported a yield of 42%.[4]

Protocol based on Route B: Dihydroxylation of a Deuterated Allyl Bromide

This protocol is adapted from a method described for the synthesis of the non-deuterated compound.[5]

-

Reaction Setup: Prepare a solution of potassium permanganate (2.0 eq) and tert-butanol in water. Cool the mixture to approximately 4°C.

-

Addition of Starting Material: Add deuterated allyl bromide (1.0 eq) to the cooled, heterogeneous slurry at once.

-

Reaction Conditions: Stir the mixture vigorously at 4-5°C for 2.5 hours, monitoring the reaction progress by TLC.[5]

-

Quenching and Extraction: While stirring at 0°C, add solid sodium sulfite to quench the reaction. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Workup and Purification: Add ethyl acetate to the reaction mixture and separate the layers. Extract the aqueous phase further with ethyl acetate. Combine the organic extracts, dry over magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the crude product by flash chromatography on silica to yield this compound. The non-deuterated synthesis reported a yield of 55.5%.[5]

Visualization of Synthesis Pathway

The following diagram illustrates a plausible synthetic pathway for this compound based on the ring-opening of a deuterated oxetane precursor.

Caption: Plausible synthesis via ring-opening of a deuterated precursor.

References

- 1. This compound (3-Bromo-1,2-propanediol-d5) | Isotope-Labeled Compound | MCE [medchemexpress.cn]

- 2. 3-Bromo-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. 3-BROMO-1,2-PROPANEDIOL synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated 3-Bromopropane-1,2-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Bromopropane-1,2-diol, with a specific focus on the anticipated characteristics of its deuterated analogues. Due to the limited availability of direct experimental data for deuterated 3-Bromopropane-1,2-diol, this document establishes a baseline with the known properties of the non-deuterated compound. It further elucidates the expected isotopic effects of deuterium substitution on the molecule's physical, chemical, and spectroscopic properties. Detailed experimental protocols for synthesis and analysis are provided, alongside visualizations of key processes to support researchers in the fields of medicinal chemistry, drug development, and materials science.

Introduction

3-Bromopropane-1,2-diol, also known as α-Bromohydrin, is a versatile organic compound featuring a bromine atom and two hydroxyl groups on a three-carbon backbone.[1][2] This structure makes it a valuable intermediate in organic synthesis, particularly for the production of pharmaceuticals and agrochemicals.[1][2] The introduction of deuterium, a stable isotope of hydrogen, in place of protium can significantly alter a molecule's metabolic profile, reaction kinetics, and spectroscopic signature. This "isotope effect" is a critical tool in drug discovery for enhancing pharmacokinetic properties and for mechanistic studies.[3]

This guide will first detail the established physical and chemical properties of 3-Bromopropane-1,2-diol. Subsequently, it will explore the theoretical and practical implications of deuteration on these properties.

Physical and Chemical Properties of 3-Bromopropane-1,2-diol

The following tables summarize the known physical and chemical properties of non-deuterated 3-Bromopropane-1,2-diol.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇BrO₂ | [4][5] |

| Molecular Weight | 154.99 g/mol | [4][5] |

| Appearance | Clear, colorless to pale yellow viscous liquid or crystalline solid.[1][6] | [1][6] |

| Boiling Point | 72-75 °C at 0.2 mmHg | [4][6] |

| Melting Point | 38 °C | [1] |

| Density | 1.771 g/mL at 25 °C | [4][6] |

| Refractive Index (n20/D) | 1.518 | [4][6] |

| Solubility | Highly soluble in water; slightly soluble in chloroform and methanol.[1][6] | [1][6] |

| Hygroscopicity | Hygroscopic, absorbs moisture from the air.[1] | [1] |

| pKa | 13.07 ± 0.20 (Predicted) | [4][6] |

| Flash Point | >230 °F (>110 °C) | [4][6] |

Chemical Reactivity and Stability

| Property | Description | Source(s) |

| Reactivity | The bromine substituent makes it susceptible to nucleophilic substitution reactions.[2] | [2] |

| Stability | Stable under normal storage conditions but is light-sensitive.[7][8] | [7][8] |

| Incompatible Materials | Strong oxidizing agents, acid anhydrides, and acid chlorides.[7][8] | [7][8] |

| Hazardous Decomposition | Upon thermal decomposition, can release carbon monoxide, carbon dioxide, and hydrogen halides.[7][8] | [7][8] |

| Storage Conditions | Recommended storage at 2-8°C in a dry, cool, well-ventilated place, protected from light.[4][6][7] | [4][6][7] |

The Deuterium Isotope Effect on 3-Bromopropane-1,2-diol

Deuterium labeling, such as in 3-Bromopropane-1,2-diol-d5, involves the substitution of hydrogen atoms with deuterium.[9] This substitution has minimal impact on the molecule's shape but can significantly influence its properties due to the increased mass of deuterium and the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[3][10]

Expected Changes in Physical Properties

The introduction of deuterium is expected to cause slight increases in the following physical properties due to stronger intermolecular forces and increased molecular weight:

-

Boiling Point: A slight increase is anticipated.

-

Melting Point: A marginal increase is expected.

-

Density: An increase in density is predicted.

Expected Changes in Chemical Reactivity (Kinetic Isotope Effect)

The most significant impact of deuteration on chemical properties is the Kinetic Isotope Effect (KIE) .[3] If a C-H bond is broken in the rate-determining step of a reaction, substituting that hydrogen with deuterium will slow down the reaction rate. This is because the C-D bond has a lower zero-point energy and thus requires more energy to break.[3] For reactions involving 3-Bromopropane-1,2-diol where a C-H bond is cleaved in the slow step, the deuterated analogue will react more slowly.

Spectroscopic Properties of Deuterated 3-Bromopropane-1,2-diol

-

¹H NMR: In a ¹H NMR spectrum, the signals corresponding to the positions where deuterium has been substituted will disappear.

-

¹³C NMR: The resonance of carbons directly bonded to deuterium will be split into a multiplet due to ¹³C-D coupling. Additionally, a small upfield shift (to the right) in the carbon signal is typically observed, known as a deuterium isotope effect on the ¹³C chemical shift.[11]

In a mass spectrum, the molecular ion peak (M+) for the deuterated compound will be shifted to a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms incorporated. For example, this compound would show a molecular ion peak 5 mass units higher than the non-deuterated compound.[12]

Experimental Protocols

Synthesis of 3-Bromopropane-1,2-diol

A known method for synthesizing 3-Bromopropane-1,2-diol is through the ring-opening reaction of 3-oxetanol.[13]

Materials:

-

3-Oxetanol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve 3-oxetanol in dichloromethane in a round-bottom flask.

-

Add triphenylphosphine to the solution and stir.

-

Slowly add a solution of carbon tetrabromide in dichloromethane to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture in vacuo.

-

Purify the crude product via column chromatography to yield 3-Bromopropane-1,2-diol.

Note on Deuteration: To synthesize a deuterated version, one would need to start with deuterated 3-oxetanol or use a synthesis route where deuterium can be introduced from a deuterated reagent.

Analytical Characterization

Sample Preparation:

-

Weigh approximately 10-20 mg of the purified product.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.[14]

Data Acquisition:

-

Acquire ¹H NMR and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Derivatization may be necessary to improve volatility and thermal stability, for example, by converting the hydroxyl groups to trimethylsilyl (TMS) ethers.

Instrumentation and Conditions:

-

Gas Chromatograph: Use a capillary column suitable for polar analytes.

-

Oven Program: Start at a low temperature (e.g., 70°C), ramp to a high temperature (e.g., 250°C) to ensure elution of the compound.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.[12]

Visualizations

Caption: General workflow for the synthesis and purification of 3-Bromopropane-1,2-diol.

Caption: Analytical workflow for the structural elucidation of 3-Bromopropane-1,2-diol.

Caption: Logical diagram of the kinetic isotope effect in a rate-determining step.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 4704-77-2: 3-Bromo-1,2-propanediol | CymitQuimica [cymitquimica.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 3-BROMO-1,2-PROPANEDIOL CAS#: 4704-77-2 [m.chemicalbook.com]

- 5. 3-Bromo-1,2-propanediol | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-BROMO-1,2-PROPANEDIOL | 4704-77-2 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 3-BROMO-1,2-PROPANEDIOL | CAS#:4704-77-2 | Chemsrc [chemsrc.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. Isotope Effects on Chemical Shifts in the Study of Intramolecular Hydrogen Bonds [mdpi.com]

- 12. agriculturejournals.cz [agriculturejournals.cz]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

The Enigmatic Mechanism of Action of 3-Bromopropane-1,2-diol-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the specific biological mechanism of action of 3-Bromopropane-1,2-diol-d5 is limited. This guide extrapolates potential mechanisms based on studies of its non-deuterated analog, 3-Bromopropane-1,2-diol, and the structurally related, extensively studied compound, 3-monochloropropane-1,2-diol (3-MCPD). This compound is primarily utilized as a deuterated internal standard for analytical purposes such as NMR, GC-MS, or LC-MS.[1] The introduction of deuterium atoms can influence the pharmacokinetics of a compound, a phenomenon known as the deuterium isotope effect, which may alter its metabolic rate and subsequent biological activity compared to its non-deuterated counterpart.[1][2]

Core Concepts: Metabolic Activation and Toxicity

The biological activity of 3-Bromopropane-1,2-diol and its halogenated analogs is intrinsically linked to their metabolism. The proposed mechanism of action centers on the metabolic conversion of these compounds into reactive electrophilic intermediates that can interact with cellular nucleophiles, including DNA, proteins, and glutathione. This interaction can disrupt normal cellular function and lead to toxicity.

Two primary metabolic pathways are hypothesized based on studies of related α-halohydrins:

-

Epoxide Formation: The molecule can undergo intramolecular cyclization to form a reactive epoxide intermediate, glycidol.[3] Glycidol is a known genotoxic and carcinogenic compound.[4][5] This conversion is thought to be a crucial step in the toxic effects of these compounds.[3]

-

Oxidative Metabolism: The diol moiety can be oxidized by alcohol and aldehyde dehydrogenases to form corresponding carboxylic acids.[4] For instance, 3-MCPD is metabolized to β-chlorolactic acid and subsequently to oxalic acid.[4]

The deuteration at five positions in this compound could potentially slow down the rate of metabolism, particularly if C-H bond cleavage is a rate-determining step in any of the metabolic pathways. This could lead to altered pharmacokinetics and potentially a different toxicity profile compared to the non-deuterated form.

Signaling Pathways and Molecular Interactions

The reactive intermediates generated from the metabolism of 3-Bromopropane-1,2-diol can interact with various cellular components and disrupt signaling pathways.

-

Glutathione Depletion: The epoxide intermediate, glycidol, can be detoxified by conjugation with glutathione (GSH), a key cellular antioxidant.[3] This process is catalyzed by glutathione S-transferases (GSTs). Depletion of cellular GSH can lead to oxidative stress and increased susceptibility to cellular damage.

-

DNA Adduct Formation: The electrophilic nature of glycidol allows it to react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to mutations and chromosomal aberrations, contributing to the genotoxic and carcinogenic potential of the parent compound.

-

Protein Alkylation: Reactive intermediates can also bind to proteins, altering their structure and function. This can affect enzyme activity, receptor signaling, and other critical cellular processes.

The following diagram illustrates the proposed metabolic activation and subsequent cellular interactions of 3-Bromopropane-1,2-diol.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of 3-chloro,- 3-bromo- and 3-iodoprpan-1,2-diol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Origin and Formation of 3-MCPD in Foods and Food Ingredients | National Agricultural Library [nal.usda.gov]

Technical Guide: 3-Bromopropane-1,2-diol-d5 (CAS No. 1246820-48-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromopropane-1,2-diol-d5, a deuterated stable isotope-labeled compound. The primary focus of this document is its application as an internal standard in quantitative analytical methodologies, particularly in the context of food safety and quality control.

Core Compound Data

This compound is the deuterated analogue of 3-Bromopropane-1,2-diol.[1] Its Chemical Abstracts Service (CAS) number is 1246820-48-3 .[2][3] The strategic replacement of five hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-labeled counterpart but possesses a distinct mass, making it an ideal internal standard for mass spectrometry-based analyses.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that specific values, such as exact purity, may vary between batches and suppliers, and a Certificate of Analysis for a specific lot should be consulted for the most accurate data.

| Property | Value | Reference |

| CAS Number | 1246820-48-3 | [2][3] |

| Molecular Formula | C₃D₅H₂BrO₂ | [3] |

| Molecular Weight | 160.02 g/mol | [3] |

| Appearance | Clear Colourless to Pale Yellow Oil | |

| Purity | >95% (by GC) | [3] |

| Storage Temperature | -20°C | [3] |

| IUPAC Name | 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol | [3] |

| InChI Key | SIBFQOUHOCRXDL-UXXIZXEISA-N |

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification in complex matrices. By adding a known amount of the deuterated standard to a sample at an early stage of the analytical process, it is possible to correct for variations in sample preparation, extraction, and instrument response.

A significant area of application is in the food safety sector for the determination of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in various food products like soy sauce, edible oils, and infant formula.[4][5][6] 3-MCPD is a food processing contaminant classified as a possible human carcinogen, making its accurate quantification crucial.[4][5]

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard, such as this compound, in a quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocols

The following is a representative experimental protocol for the determination of 3-MCPD in a food matrix using this compound as an internal standard, based on established methodologies.

Materials and Reagents

-

This compound (Internal Standard Stock Solution)

-

3-MCPD (Analyte Standard Stock Solution)

-

Sample Matrix (e.g., Soy Sauce, Palm Oil)

-

Solvents (e.g., Tetrahydrofuran, Methanolic Sulfuric Acid, n-Hexane, Isooctane)

-

Reagents for extraction and derivatization (e.g., Sodium Bicarbonate, Phenylboronic Acid)

-

Anhydrous Sodium Sulfate

Preparation of Standard and Sample Solutions

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 5 µg/mL in a suitable solvent like tetrahydrofuran.[7]

-

Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of 3-MCPD and a constant concentration of the internal standard working solution.

-

Sample Preparation:

-

Weigh approximately 100 mg of the homogenized oil sample into a glass tube.[7]

-

Add a known volume of the internal standard working solution (e.g., 80 µL of 5 µg/mL solution).[7]

-

Proceed with the extraction and derivatization steps as outlined in the chosen analytical method (e.g., acidic transesterification for 3-MCPD esters).[7]

-

Sample Extraction and Derivatization (Example for Edible Oils)

-

Transesterification (for 3-MCPD esters): Dissolve the sample in a suitable solvent and add a methanolic sulfuric acid solution. Incubate at 40°C for 16 hours to release free 3-MCPD.[7]

-

Neutralization: Stop the reaction by adding a saturated sodium bicarbonate solution.[7]

-

Extraction: Evaporate the organic solvents and extract the aqueous residue with a suitable organic solvent.

-

Derivatization: Add a derivatizing agent such as phenylboronic acid to the dried extract to improve the volatility and chromatographic properties of 3-MCPD and its deuterated internal standard.[4]

GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column, such as a DB-5ms.[5]

-

Injector: Split/splitless inlet at 280°C.[5]

-

Oven Temperature Program: A programmed temperature gradient to ensure separation of the analytes from matrix components. For example, start at 50°C, hold for 1 minute, then ramp to 145°C at 40°C/min, hold for 5 minutes, then ramp to 320°C at 40°C/min and hold for 5 minutes.[8]

-

Carrier Gas: Helium at a constant flow rate.[8]

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Monitored Ions: Specific ions for the derivatized 3-MCPD and this compound are monitored. For the phenylboronic acid derivative, characteristic ions for 3-MCPD are m/z 147 and for the d5-internal standard is m/z 150.[9]

-

Data Analysis and Quantification

-

Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each injection.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a critical tool for researchers and analytical chemists, enabling accurate and reliable quantification of 3-MCPD in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry helps to mitigate errors arising from sample preparation and instrumental variability, ensuring high-quality data for food safety monitoring and other applications. The experimental protocols and workflows provided in this guide offer a framework for the successful implementation of this deuterated standard in a laboratory setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 3. 3-Bromo-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]

- 4. gcms.cz [gcms.cz]

- 5. agilent.com [agilent.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. glsciences.eu [glsciences.eu]

Technical Guide: Isotopic Purity and Enrichment of 3-Bromopropane-1,2-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of 3-Bromopropane-1,2-diol-d5, a deuterated analog of 3-Bromopropane-1,2-diol. This compound is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the detection of contaminants like 3-monochloropropane-1,2-diol (3-MCPD) and glycidol in food products and other matrices.[1] Its deuteration provides a distinct mass shift, allowing for precise quantification.

Compound Specifications

This compound is a stable, non-radioactive isotopically labeled compound. Below are its key chemical and physical properties.

| Property | Value |

| Chemical Name | 3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol |

| Molecular Formula | C₃H₂D₅BrO₂ |

| Molecular Weight | 160.02 g/mol |

| CAS Number | 1246820-48-3 |

| Appearance | Clear Colourless to Pale Yellow Oil |

| Chemical Purity (GC) | >95% |

| Storage Temperature | -20°C |

Data sourced from commercial supplier information.[2][3]

Isotopic Purity and Enrichment

Isotopic purity refers to the percentage of the target deuterated compound in relation to its non-deuterated and partially deuterated counterparts. Isotopic enrichment, on the other hand, specifies the percentage of deuterium atoms at the labeled positions. While a specific Certificate of Analysis with detailed isotopic distribution for this compound is not publicly available, the isotopic purity for analogous deuterated glycerol compounds is typically high. For instance, Glycerol-1,1,2,3,3-d5 is commercially available with an isotopic purity of 98 atom % D. Based on this, a representative isotopic distribution for a batch of this compound can be extrapolated.

Table 1: Representative Isotopic Distribution of this compound

| Isotopologue | Mass Shift | Expected Abundance (%) |

| d5 | +5 | > 98.0 |

| d4 | +4 | < 2.0 |

| d3 | +3 | < 0.5 |

| d2 | +2 | < 0.1 |

| d1 | +1 | < 0.1 |

| d0 (unlabeled) | 0 | < 0.1 |

Note: This data is representative and may vary between different manufacturing batches. For precise data, a batch-specific Certificate of Analysis should be consulted.

Experimental Protocols for Determining Isotopic Purity and Enrichment

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is the standard approach for the comprehensive characterization of deuterated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium (²H) NMR spectroscopy is a powerful technique for determining the location and extent of deuteration.

Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at each site.

Methodology:

-

Sample Preparation: Dissolve a known quantity of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a deuterium probe.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify and quantify any residual non-deuterated sites.

-

Acquire a ²H NMR spectrum to observe the signals from the deuterium nuclei. The chemical shifts will correspond to the positions of deuteration.

-

Acquire a ¹³C NMR spectrum, which can also show the effect of deuterium substitution on the carbon chemical shifts.

-

-

Data Analysis:

-

In the ¹H NMR spectrum, the integration of the residual proton signals relative to an internal standard can be used to calculate the overall percentage of deuteration.

-

The ²H NMR spectrum will confirm the specific sites of deuteration. The relative integrals of the signals can provide information about the isotopic distribution at each labeled position.

-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the overall isotopic distribution of the compound by separating and quantifying the different isotopologues based on their mass-to-charge ratio (m/z).

Objective: To determine the relative abundance of each isotopologue (d0 to d5).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI) and a separation technique (e.g., Gas Chromatography - GC or Liquid Chromatography - LC).

-

Data Acquisition:

-

Inject the sample into the LC-MS or GC-MS system.

-

Acquire the mass spectrum in full scan mode, ensuring sufficient resolution to distinguish between the different isotopologues.

-

-

Data Analysis:

-

Identify the molecular ion cluster corresponding to this compound.

-

Measure the intensity of the peaks for the d5, d4, d3, d2, d1, and d0 isotopologues.

-

Calculate the relative abundance of each isotopologue as a percentage of the total.

-

Application: Internal Standard in 3-MCPD and Glycidol Analysis

This compound is a critical component in the analytical workflow for the determination of 3-MCPD and glycidyl esters in edible oils, as outlined in methods such as AOCS Official Method Cd 29c-13.

The workflow involves the following key steps:

-

Sample Preparation: The oil sample is mixed with the internal standard (this compound).

-

Hydrolysis/Transesterification: The esters of 3-MCPD and glycidol are hydrolyzed or transesterified to their free forms.

-

Derivatization: The free diols are derivatized, often with phenylboronic acid (PBA), to make them more volatile and suitable for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The known concentration of the deuterated internal standard allows for accurate quantification of the target analytes.

Conclusion

The high isotopic purity and enrichment of this compound make it an excellent internal standard for sensitive and accurate quantitative analyses. A thorough understanding of its isotopic composition, determined through NMR and MS techniques, is crucial for ensuring the reliability of analytical data in research, drug development, and food safety applications. Researchers and scientists should always refer to the supplier's Certificate of Analysis for batch-specific isotopic purity data.

References

The Role of 3-Bromopropane-1,2-diol-d5 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the multifaceted potential of 3-Bromopropane-1,2-diol-d5, a deuterated isotopologue of 3-bromopropane-1,2-diol, in the realm of metabolic studies. While research directly employing this specific deuterated compound is emerging, its utility can be largely inferred from the extensive studies on its chlorinated analog, 3-monochloropropane-1,2-diol (3-MCPD), and the established principles of stable isotope labeling in metabolic research.[1][2][3] This document provides an in-depth overview of its core applications, from serving as a robust internal standard to its potential as a tracer for elucidating metabolic pathways and toxicological mechanisms.

Core Applications in Metabolic Studies

The primary applications of this compound in metabolic research fall into two main categories: its use as an internal standard for accurate quantification and as a metabolic tracer to investigate biotransformation and toxicokinetics.

High-Fidelity Internal Standard for Bioanalysis

In quantitative analysis, particularly mass spectrometry-based methods like GC-MS and LC-MS, deuterated standards are the gold standard for ensuring accuracy and precision.[4][5] this compound, by virtue of its structural and chemical similarity to the non-labeled analyte, co-elutes and exhibits similar ionization efficiency. Its key advantage is its mass shift of +5 Da, which allows for clear differentiation from the endogenous or unlabeled compound, effectively compensating for matrix effects and variations in sample preparation and instrument response.[4][6]

Key Advantages:

-

Minimizes variability during sample extraction and cleanup.

-

Corrects for matrix-induced signal suppression or enhancement.

-

Improves the accuracy and reproducibility of quantification.

Metabolic Tracer for Pathway Elucidation and Toxicokinetic Studies

Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of xenobiotics in biological systems.[1][3][7] Administering this compound allows researchers to track its absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive labels.[1][8] By analyzing biological matrices (e.g., plasma, urine, tissues) for deuterium-labeled metabolites, novel biotransformation pathways can be identified and characterized.

This is particularly relevant for the broader class of halopropanols, which are known food processing contaminants with potential toxicities, including nephrotoxicity and reproductive toxicity.[9][10][11] Understanding their metabolism is crucial for risk assessment.

Hypothetical Metabolic Pathways of 3-Bromopropane-1,2-diol

Based on the known metabolism of the closely related 3-MCPD and other 3-halopropan-1,2-diols, a probable metabolic pathway for 3-Bromopropane-1,2-diol can be proposed.[11][12][13][14][15] The primary routes of metabolism are expected to involve oxidation and conjugation reactions.

The deuterium label on this compound would be retained through these metabolic steps, enabling the identification of downstream metabolites using mass spectrometry.

Caption: Proposed metabolic pathways of this compound.

Data Presentation: Quantitative Applications

The use of this compound as an internal standard allows for the generation of precise quantitative data. The following tables illustrate the types of data that can be obtained in metabolic and toxicokinetic studies, using 3-MCPD as a proxy due to the availability of published data.

Table 1: Illustrative Pharmacokinetic Parameters of a Halopropanediol in Rats

| Parameter | Unit | Value |

| Cmax (Maximum Concentration) | ng/mL | 135.00 |

| Tmax (Time to Cmax) | h | 2.5 |

| T½ (Half-life) | h | 3.87 |

| AUC₀-∞ (Area Under the Curve) | h·ng/mL | 458.47 |

| CL (Clearance) | L/h/g | 3.50 |

| Vd (Volume of Distribution) | L/g | 21.34 |

| Data derived from studies on 3-MCPD esters, which are hydrolyzed to 3-MCPD in vivo.[16] |

Table 2: Method Validation Parameters for Quantification using a Deuterated Standard

| Parameter | Unit | Value |

| Linearity (r²) | - | ≥ 0.999 |

| Limit of Detection (LOD) | µg/kg | 0.003 |

| Limit of Quantification (LOQ) | µg/kg | 0.009 |

| Recovery | % | 95 - 105 |

| Relative Standard Deviation (RSD) | % | < 15 |

| Typical validation parameters for methods using deuterated internal standards for 3-MCPD analysis.[4] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

Protocol 1: Quantification of 3-Bromopropane-1,2-diol in Biological Matrices using GC-MS

This protocol outlines the general steps for using this compound as an internal standard for the quantification of its unlabeled counterpart.

-

Sample Preparation:

-

Homogenize a known quantity of the biological sample (e.g., 1g of tissue, 1mL of plasma).

-

Spike the sample with a known concentration of this compound internal standard solution (e.g., 10 µg/mL).[5][17]

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and internal standard. A common LLE solvent is methyl tert-butyl ether (MTBE).[17]

-

Dehydrate the extract using anhydrous sodium sulfate.

-

-

Derivatization:

-

To improve chromatographic properties and sensitivity, derivatize the diol functional groups. Phenylboronic acid (PBA) is a common derivatizing agent that reacts with diols to form a stable cyclic ester.[17][18]

-

Evaporate the extract to dryness under a gentle stream of nitrogen.

-

Reconstitute in a suitable solvent and add the PBA solution. The reaction is typically rapid at room temperature.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms) for separation.

-

Operate the mass spectrometer in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

-

Monitor characteristic ions for the derivatized analyte and the deuterated internal standard.

-

-

Quantification:

-

Calculate the concentration of the analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

-

Caption: Workflow for quantification using a deuterated internal standard.

Protocol 2: In Vivo Metabolic Tracer Study

This protocol provides a framework for an animal study to trace the metabolism of 3-Bromopropane-1,2-diol.

-

Animal Dosing and Sample Collection:

-

Administer a single, known dose of this compound to laboratory animals (e.g., Sprague Dawley rats) via a relevant route (e.g., oral gavage).

-

House the animals in metabolic cages to allow for the separate collection of urine and feces over a defined time course (e.g., 0-6, 6-12, 12-24, 24-48 hours).

-

Collect blood samples at specific time points post-dosing.

-

At the end of the study, collect relevant tissues (e.g., liver, kidney, testes) for analysis.[19]

-

-

Sample Processing:

-

Process blood to obtain plasma.

-

Homogenize tissue samples.

-

Prepare urine, feces, plasma, and tissue homogenates for analysis, typically involving extraction procedures as described in Protocol 1.

-

-

Metabolite Identification:

-

Analyze the processed samples using high-resolution mass spectrometry (e.g., LC-QTOF-MS or LC-Orbitrap-MS).

-

Screen the data for parent compound (this compound) and potential metabolites. The presence of the deuterium label will result in characteristic isotopic patterns and mass shifts, aiding in the identification of drug-related material.

-

Use tandem MS (MS/MS) to obtain structural information on the putative metabolites.

-

-

Pathway Elucidation:

-

Based on the identified metabolites, construct the metabolic pathway of 3-Bromopropane-1,2-diol.

-

Quantify the major metabolites in different matrices to understand the toxicokinetics and preferred routes of elimination.

-

Conclusion

This compound is a powerful and versatile tool for modern metabolic research. Its primary, validated use as an internal standard ensures the generation of high-quality, reliable quantitative data for its non-labeled analog. Furthermore, its potential as a stable isotope tracer opens up significant avenues for detailed investigation into the metabolic pathways, toxicokinetics, and mechanisms of action of halopropanols. The methodologies and conceptual frameworks presented in this guide, derived from extensive research on related compounds, provide a solid foundation for researchers, scientists, and drug development professionals to leverage the capabilities of this compound in their studies.

References

- 1. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 3. Isotope Labelled Compounds [simsonpharma.com]

- 4. agriculturejournals.cz [agriculturejournals.cz]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. [Use of the labelling of drugs with stable isotopes in clinical pharmacology in children] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toxicology of 3-monochloropropane-1,2-diol and its esters: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Absorption and metabolism of 3-MCPD in hepatic and renal cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 3-MONOCHLORO-1,2-PROPANEDIOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The metabolism of 3-chloro,- 3-bromo- and 3-iodoprpan-1,2-diol in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Safety and handling precautions for 3-Bromopropane-1,2-diol-d5.

An In-depth Technical Guide to the Safety and Handling of 3-Bromopropane-1,2-diol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 1246820-48-3), a deuterated analog of 3-Bromopropane-1,2-diol.[1][2] Given its classification as a hazardous substance, adherence to strict safety protocols is imperative to mitigate risks during its handling, use, and storage. This document outlines the known hazards, precautionary measures, and emergency procedures based on available safety data sheets and chemical information.

Hazard Identification and Classification

3-Bromopropane-1,2-diol is classified as a hazardous chemical. The deuterated form should be handled with the same precautions. The primary hazards are associated with its corrosive nature and potential for target organ toxicity.

GHS Hazard Classification [3]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific target organ toxicity (single exposure) | 3 |

Summary of Hazards:

-

H314: Causes severe skin burns and eye damage. [4]

-

H335: May cause respiratory irritation.

-

The toxicological properties of this specific deuterated compound have not been fully investigated.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

| Property | Value |

| CAS Number | 1246820-48-3[2] |

| Molecular Formula | C₃D₅H₂BrO₂[2] |

| Molecular Weight | 160.02 g/mol [1][2] |

| Appearance | Clear, viscous liquid[3] |

| Boiling Point | 72 - 75 °C @ 0.2 mmHg[3] |

| Flash Point | > 110 °C / > 230 °F[3] |

| Solubility | Highly soluble in water.[5] Limited solubility in non-polar solvents.[5] |

| Purity | >95% (GC)[2][6] |

Toxicological Information

While comprehensive toxicological data for the deuterated form is not available, the information for the parent compound, 3-Bromopropane-1,2-diol, indicates significant hazards.

-

Acute Toxicity: No acute toxicity information is available for this specific product.[3]

-

Skin Corrosion/Irritation: Causes severe skin burns (Category 1B).[3][4]

-

Serious Eye Damage/Irritation: Causes serious eye damage (Category 1).[3]

-

Respiratory Irritation: May cause respiratory system irritation.[3]

-

Carcinogenicity: No information available to indicate carcinogenicity.[3]

-

Sensitization: No information available regarding sensitization.[3]

Handling and Storage

Strict adherence to proper handling and storage protocols is essential to ensure personnel safety and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

Safe Handling Practices

-

Work exclusively under a chemical fume hood.[3]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Do not eat, drink, or smoke in the work area.

-

Ensure safety showers and eyewash stations are readily accessible.[3]

Storage Conditions

Proper storage is critical to prevent degradation and ensure safety.

-

Temperature: Keep refrigerated.[3] Some suppliers recommend storage at -20°C.[2][6]

-

Container: Keep container tightly closed in a dry, cool, and well-ventilated place.[3]

-

Protection: Protect from light and excess heat.[3]

-

Segregation: Store away from incompatible materials.

Incompatible Materials

Avoid contact with the following substances to prevent hazardous reactions.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

First-Aid Measures

The following diagram outlines the initial response to various exposure routes. Always seek immediate medical attention and show the Safety Data Sheet to the attending physician.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[3]

-

Hazardous Combustion Products: Thermal decomposition can release carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

Proper containment and cleanup are essential to prevent environmental contamination and personnel exposure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 3-Bromo-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]

- 3. fishersci.com [fishersci.com]

- 4. 3-Bromo-1,2-propanediol | C3H7BrO2 | CID 20827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 3-Bromo-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]

Methodological & Application

Application Note: High-Sensitivity Quantification of Glycidol in Food Matrices Using 3-Bromopropane-1,2-diol-d5 as an Internal Standard by GC-MS/MS

Audience: Researchers, scientists, and drug development professionals involved in food safety analysis and quantitative mass spectrometry.

Introduction

Quantitative analysis by mass spectrometry is susceptible to variations arising from sample preparation, matrix effects, and instrument drift.[1][2] To ensure accuracy and precision, an internal standard (IS) is employed to normalize these variations.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative LC-MS/MS and GC-MS/MS assays.[2][3] These standards are chemically and physically almost identical to the analyte, causing them to co-elute and experience similar ionization effects, which allows for effective compensation for analytical variability.[3][4]

This application note details a robust and sensitive method for the quantification of glycidol, a processing-induced contaminant found in refined edible oils and fats.[5] The method involves the conversion of glycidol to 3-bromopropane-1,2-diol (3-MBPD) and utilizes its deuterated analogue, 3-bromopropane-1,2-diol-d5 (d5-3-MBPD), as an internal standard for accurate quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Principle of the Method

Glycidyl fatty acid esters (GEs) are contaminants that form during the high-temperature refining of edible oils.[5] Due to their potential health risks, regulatory bodies have set maximum levels for their presence in food products.[6] The analytical challenge lies in accurately measuring the glycidol content derived from these esters.

The described method is an indirect approach where GEs are first hydrolyzed to release free glycidol. The sample is then treated with a bromide salt solution (e.g., sodium bromide) under acidic conditions, which converts the reactive glycidol epoxide into the more stable 3-bromopropane-1,2-diol (3-MBPD).[7]

To correct for any analyte loss during sample preparation and for matrix-induced signal suppression or enhancement, a known quantity of deuterated internal standard, this compound, is added to the sample at the initial stage.[7] Both the analyte (as 3-MBPD) and the internal standard (d5-3-MBPD) are then derivatized with phenylboronic acid (PBA) to improve their chromatographic properties and mass spectrometric response prior to GC-MS/MS analysis.[8][9] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[5]

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined below.

Protocols

Reagents and Materials

-

Solvents: n-Heptane, Tetrahydrofuran (THF), Toluene (all HPLC or GC grade).

-

Standards: 3-Bromopropane-1,2-diol (3-MBPD), this compound (d5-3-MBPD), Phenylboronic acid (PBA).

-

Reagents: Sodium bromide (NaBr), Sodium hydrogen carbonate (NaHCO3), Anhydrous sodium sulfate.

-

Equipment: Screw-cap test tubes, vortex mixer, centrifuge, GC-MS/MS system.

Preparation of Standard and Reagent Solutions

-

Internal Standard Stock Solution (e.g., 50 µg/mL): Accurately weigh and dissolve d5-3-MBPD in THF or Toluene.[10]

-

Calibration Standard Stock Solution (e.g., 10 µg/mL): Accurately weigh and dissolve 3-MBPD in THF or Toluene.[10] Prepare a series of working calibration standards by serial dilution.

-

Acidified Sodium Bromide Solution: Prepare an aqueous solution of sodium bromide and acidify as required by the specific validated method (e.g., with sulfuric acid).[10]

-

Sodium Hydrogen Carbonate Solution (0.6% w/v): Dissolve NaHCO3 in deionized water.[10]

Sample Preparation Protocol

-

Accurately weigh approximately 100 mg of the oil or fat sample into a screw-cap test tube.[10]

-

Add 50 µL of the Internal Standard solution (d5-3-MBPD) and 2 mL of THF. Vortex for 15 seconds.[10]

-

Add 30 µL of the acidified sodium bromide solution, vortex vigorously, and incubate at 50°C for 15 minutes. This step converts glycidol to 3-MBPD.[10]

-

Stop the reaction by adding 3 mL of the 0.6% sodium hydrogen carbonate solution.[10]

-

Add 2 mL of n-heptane, vortex for 15 seconds, and allow the phases to separate (centrifugation can be used to aid separation).[10]

-

Transfer the upper organic layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.

-

Add the derivatizing agent, phenylboronic acid, to the dried extract.

-

Incubate to allow the formation of PBA derivatives of 3-MBPD and d5-3-MBPD.[8]

-

The resulting solution is ready for injection into the GC-MS/MS system.

Data Presentation

GC-MS/MS Instrumental Parameters

The following table provides typical instrument parameters for the analysis of PBA-derivatized 3-MBPD.

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1.0 µL |

| Injection Mode | Pulsed Splitless |

| Injector Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 0.8 - 1.5 mL/min[10][11] |

| Oven Program | 80°C (1 min), then 10°C/min to 170°C, then 3°C/min to 200°C, then 15°C/min to 300°C (hold 15 min)[10] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI), Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) |

| Ion Source Temp. | 230 - 250°C[10][11] |

| Transfer Line Temp. | 280 - 300°C[10][11] |

| SRM Transitions | |

| 3-MBPD-PBA | m/z 147 (Quantifier)[10][12] |

| d5-3-MBPD-PBA | m/z 150 (Quantifier)[10] |

Method Performance Characteristics

The use of d5-3-MBPD as an internal standard provides excellent method performance, as summarized from various studies.

| Performance Metric | Typical Value | Source |

| Linearity (R²) | > 0.999 | [6] |

| Limit of Detection (LOD) | 0.0008 µg/g | [8] |

| Limit of Quantitation (LOQ) | 0.0027 µg/g | [8] |

| Recovery | 94 - 118% | [6] |

| Repeatability (RSDr) | 1.3 - 21% | [13] |

Conclusion

The use of this compound as an internal standard provides a reliable and robust method for the quantification of glycidol (as 3-MBPD) in complex food matrices like edible oils. This stable isotope-labeled standard effectively compensates for variations in sample preparation and instrumental analysis, leading to high accuracy, precision, and low detection limits.[3][14] The protocol described herein, based on acidic conversion and PBA derivatization followed by GC-MS/MS analysis, is suitable for routine monitoring and regulatory compliance testing of glycidyl esters in the food industry.

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]

- 6. shimadzu.com [shimadzu.com]

- 7. bfr.bund.de [bfr.bund.de]

- 8. glsciences.eu [glsciences.eu]

- 9. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fssai.gov.in [fssai.gov.in]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. Figure 2 from Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard | Semantic Scholar [semanticscholar.org]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. agriculturejournals.cz [agriculturejournals.cz]

Application Note & Protocol: GC-MS Analysis Using 3-Bromopropane-1,2-diol-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of 3-Bromopropane-1,2-diol-d5 as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis. While the primary focus is on this specific deuterated standard, the principles and procedures outlined are broadly applicable to the analysis of related small polar analytes, such as 3-monochloropropane-1,2-diol (3-MCPD), where a deuterated internal standard is crucial for accurate quantification.

Introduction

Quantitative analysis by GC-MS relies on the precise and accurate measurement of analyte concentrations. However, variability can be introduced during sample preparation, extraction, and injection. The use of a stable isotope-labeled internal standard, such as this compound, is a robust method to correct for these potential errors.[1][2] Deuterated standards are ideal for GC-MS as they have nearly identical chemical and physical properties to their non-labeled counterparts, co-elute chromatographically, but are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[2][3]

This protocol is particularly relevant for the analysis of contaminants in food matrices, such as 3-MCPD and its esters in edible oils, where high accuracy and sensitivity are paramount.[4][5][6] The methodologies described can be adapted for other matrices and similar small, polar analytes that require derivatization for GC analysis.

Experimental Protocols

A successful analysis requires meticulous attention to sample preparation and the optimization of GC-MS parameters. The following sections detail a comprehensive workflow.

Sample Preparation

The goal of sample preparation is to extract the analyte of interest and the internal standard from the sample matrix and prepare them for GC-MS analysis. For analytes like 3-Bromopropane-1,2-diol, which are polar, derivatization is a necessary step to increase their volatility.[7]

Materials and Reagents:

-

This compound (Internal Standard)

-

Analyte Standard (e.g., 3-Bromopropane-1,2-diol)

-

Solvents: Hexane, Diethyl ether, Ethyl acetate, Tetrahydrofuran (THF) (all HPLC or residue grade)

-

Derivatizing Agent: Phenylboronic acid (PBA) or Heptafluorobutyrylimidazole (HFBI)

-

Sodium chloride (NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Solid-phase extraction (SPE) columns (e.g., Extrelut™) or QuEChERS salts, if applicable[8]

Procedure for Non-Esterified (Free) Analytes:

-

Sample Weighing: Accurately weigh a representative portion of the homogenized sample (e.g., 5-10 g) into a centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound solution (e.g., 100 µL of a 10 µg/mL solution in THF) to the sample.[8]

-

Extraction:

-

Liquid Samples (non-fatty): Add NaCl (e.g., 2 g) to the sample to increase the ionic strength.[9] Extract the sample with a suitable organic solvent like hexane or diethyl ether (e.g., 2 x 2 mL) by vigorous vortexing.[9]

-

Solid Samples: A solid-phase extraction or a QuEChERS-based method can be employed. For SPE, mix the sample with the sorbent material and elute the analyte with an appropriate solvent.[8]

-

-

Derivatization with Phenylboronic Acid (PBA):

-

Final Extraction and Concentration:

Procedure for Esterified Analytes (e.g., in Edible Oils):

For analytes present as esters, a hydrolysis step is required to release the free diol prior to derivatization.

-

Sample Weighing and Internal Standard Spiking: Weigh the oil sample and add the deuterated internal standard.

-

Transesterification (Hydrolysis):

-

Neutralization and Fatty Acid Removal: After hydrolysis, the reaction is neutralized, and the resulting fatty acid methyl esters (FAMEs) are extracted and discarded.

-

Extraction of the Free Diol: The remaining aqueous phase containing the analyte and internal standard is then extracted as described for free analytes.

-

Derivatization and Final Preparation: Proceed with the derivatization and final concentration steps as outlined above.

GC-MS Parameters

The following table provides typical GC-MS parameters for the analysis of derivatized propanediols. These may need to be optimized for your specific instrument and application.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Injection Mode | Splitless or Programmable Temperature Vaporizer (PTV) |

| Injection Volume | 1-2 µL |

| Inlet Temperature | 250 - 280 °C |

| Carrier Gas | Helium at a constant flow rate of 1.0 - 1.5 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., BPX-5, SH-I-17Sil MS, or equivalent 5% phenyl methylpolysiloxane) |

| Oven Program | Initial: 60-80 °C (hold 1-2 min), Ramp: 10-25 °C/min to 280-300 °C (hold 5-10 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230 - 250 °C |

| Interface Temp. | 270 - 290 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM for triple quadrupole MS) |

Table 1: Typical GC-MS Parameters.

Data Presentation and Analysis

Quantitative analysis is performed by constructing a calibration curve using standards of the native analyte and a constant concentration of the internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration.

Ion Selection for SIM/MRM

The choice of ions to monitor is critical for selectivity and sensitivity. For the phenylboronic acid derivative of 3-Bromopropane-1,2-diol, the mass spectrum should be acquired in full scan mode initially to identify characteristic fragment ions. The table below shows example ions for the closely related 3-MCPD and its deuterated standard, which can be used as a guide.

| Compound | Precursor Ion (m/z) (for MS/MS) | Product Ion(s) (m/z) (for MS/MS) | SIM Ions (m/z) (for single quad MS) |

| 3-MCPD-PBA derivative | 196 | 91, 147 | 147, 196 |

| 3-MCPD-d5-PBA derivative | 201 | 93, 150 | 150, 201 |

| 3-Bromopropane-1,2-diol-PBA derivative | To be determined empirically | To be determined empirically | To be determined empirically |

| This compound-PBA derivative | To be determined empirically | To be determined empirically | To be determined empirically |

Table 2: Example Monitored Ions for 3-MCPD Derivatives and Placeholder for 3-Bromopropane-1,2-diol Derivatives. [10]

Quantitative Performance

The following table summarizes typical performance characteristics that should be evaluated during method validation.

| Parameter | Typical Range |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.003 - 10 ng/g (ppb) (matrix dependent) |

| Limit of Quantification (LOQ) | 0.009 - 30 ng/g (ppb) (matrix dependent) |

| Recovery | 80 - 120% |

| Precision (RSD%) | < 15% |

Table 3: Typical Method Performance Characteristics. [9][11]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of 3-Bromopropane-1,2-diol using its deuterated internal standard.

Caption: GC-MS Analysis Workflow.

Troubleshooting

-

Peak Tailing: This can be caused by active sites in the GC inlet or column. Ensure a well-deactivated liner and column are used.

-

Low Response of Internal Standard: Check for leaks in the GC system, especially the injector septum. A contaminated inlet liner can also adsorb the standard.[12]

-

Deuterium-Hydrogen Back-Exchange: This can occur in the presence of protic solvents (e.g., methanol, water). Minimize contact time with such solvents and store extracts at low temperatures.[12]

-